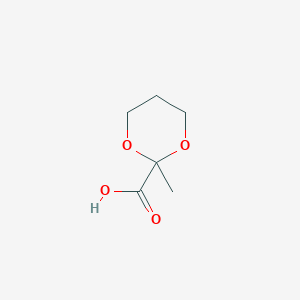
Sodium (Z)-octadec-6-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (Z)-octadec-6-enoate, also known as sodium oleate, is a sodium salt of oleic acid. It is a fatty acid salt commonly used in various industrial and scientific applications. This compound is known for its surfactant properties, making it useful in the production of soaps, detergents, and emulsifiers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium (Z)-octadec-6-enoate can be synthesized through the saponification of oleic acid with sodium hydroxide. The reaction involves heating oleic acid with an aqueous solution of sodium hydroxide, resulting in the formation of sodium oleate and water:
C17H33COOH+NaOH→C17H33COONa+H2O
Industrial Production Methods: In industrial settings, sodium oleate is produced by neutralizing oleic acid with sodium hydroxide. The process involves mixing oleic acid with a sodium hydroxide solution under controlled temperature and pH conditions to ensure complete conversion to sodium oleate.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium (Z)-octadec-6-enoate undergoes various chemical reactions, including:
Oxidation: Sodium oleate can be oxidized to form peroxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acid salts.
Substitution: Sodium oleate can participate in substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Reactions with other metal salts can lead to the formation of different metal oleates.
Major Products Formed:
Oxidation: Peroxides and hydroxylated derivatives.
Reduction: Sodium stearate (saturated fatty acid salt).
Substitution: Metal oleates (e.g., calcium oleate, magnesium oleate).
Wissenschaftliche Forschungsanwendungen
Sodium (Z)-octadec-6-enoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in various chemical reactions.
Biology: Employed in cell culture media as a fatty acid supplement.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Utilized in the production of soaps, detergents, and emulsifiers. It is also used in the formulation of lubricants and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of sodium (Z)-octadec-6-enoate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and emulsions. This property is crucial in its role as an emulsifier and detergent. At the molecular level, sodium oleate interacts with hydrophobic and hydrophilic molecules, facilitating their dispersion in water.
Vergleich Mit ähnlichen Verbindungen
Sodium (Z)-octadec-6-enoate can be compared with other fatty acid salts, such as:
Sodium stearate: A saturated fatty acid salt with similar surfactant properties but higher melting point.
Sodium palmitate: Another saturated fatty acid salt with a shorter carbon chain, resulting in different physical properties.
Sodium laurate: A fatty acid salt with a shorter carbon chain, commonly used in soaps and detergents.
Uniqueness: this compound is unique due to its unsaturated carbon chain, which imparts different physical and chemical properties compared to saturated fatty acid salts. Its ability to form stable emulsions and micelles makes it particularly valuable in various industrial and scientific applications.
Eigenschaften
Molekularformel |
C18H33NaO2 |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
sodium;octadec-6-enoate |
InChI |
InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h12-13H,2-11,14-17H2,1H3,(H,19,20);/q;+1/p-1 |
InChI-Schlüssel |
UYUAKLGDTIFZIV-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC=CCCCCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Phenyl {2-[(phenylmethyl)oxy]phenyl}carbamate](/img/structure/B13873295.png)
![Propan-2-yl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13873306.png)
![methyl 2-[5-bromo-4-(4-chlorophenyl)sulfanyl-7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetate](/img/structure/B13873317.png)


![5-[6-(Methyloxy)-2-naphthalenyl]-2-pyridinecarboxylic acid](/img/structure/B13873326.png)
![Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13873334.png)


![[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine;hydrochloride](/img/structure/B13873346.png)

